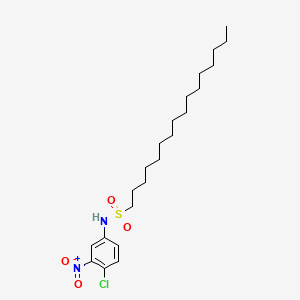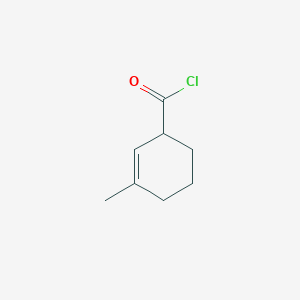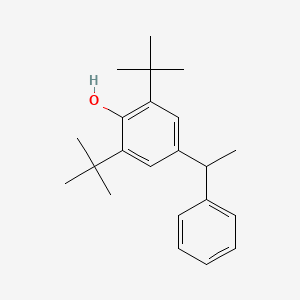
4-(1-phenylethyl)-2,6-ditert-butyl-phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-phenylethyl)-2,6-ditert-butyl-phenol is an organic compound with the molecular formula C23H32O. It is a phenolic antioxidant known for its stability and effectiveness in preventing oxidation in various materials. This compound is widely used in industrial applications due to its ability to inhibit the degradation of polymers and other materials exposed to oxidative stress.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-phenylethyl)-2,6-ditert-butyl-phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with isobutene in the presence of a strong Lewis acid catalyst such as aluminum phenoxide. The reaction conditions include maintaining a controlled temperature and pressure to ensure selective ortho-alkylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The intermediate phenolate ion is strongly para-directing, and a strong Lewis acid such as aluminum ion is necessary to achieve selective ortho-alkylation .
化学反应分析
Types of Reactions
4-(1-phenylethyl)-2,6-ditert-butyl-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone methides, which are reactive intermediates.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the para position relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone methides and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
科学研究应用
4-(1-phenylethyl)-2,6-ditert-butyl-phenol has a wide range of scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in pharmaceuticals as an antioxidant to enhance the stability of active ingredients.
作用机制
The antioxidant mechanism of 4-(1-phenylethyl)-2,6-ditert-butyl-phenol involves the donation of hydrogen atoms from the phenolic hydroxyl group to free radicals, thereby neutralizing them and preventing oxidative damage. The compound’s bulky tert-butyl groups provide steric hindrance, which enhances its stability and effectiveness as an antioxidant. The molecular targets include reactive oxygen species and other free radicals that can cause oxidative stress .
相似化合物的比较
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,4-Di-tert-butylphenol: Another phenolic antioxidant with applications in stabilizing polymers and other materials.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Known for its high stability and effectiveness as an antioxidant in various industrial applications .
Uniqueness
4-(1-phenylethyl)-2,6-ditert-butyl-phenol is unique due to its specific structural features, including the phenylethyl group, which provides additional steric hindrance and enhances its antioxidant properties. This makes it particularly effective in applications where high stability and resistance to oxidative degradation are required .
属性
CAS 编号 |
17540-76-0 |
|---|---|
分子式 |
C22H30O |
分子量 |
310.5 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-(1-phenylethyl)phenol |
InChI |
InChI=1S/C22H30O/c1-15(16-11-9-8-10-12-16)17-13-18(21(2,3)4)20(23)19(14-17)22(5,6)7/h8-15,23H,1-7H3 |
InChI 键 |
QAIIXGKSSGKVOU-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
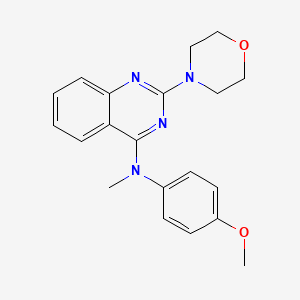
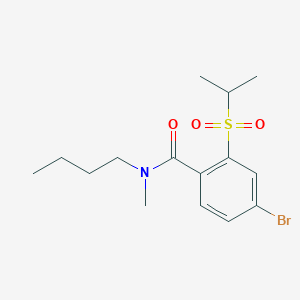
![3-Vinyl-1-aza-bicyclo[2.2.2]octane](/img/structure/B8713253.png)
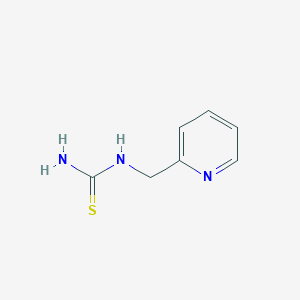

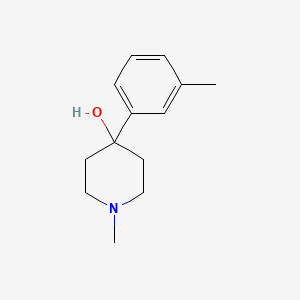
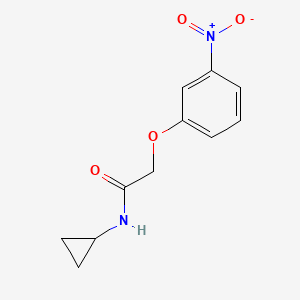
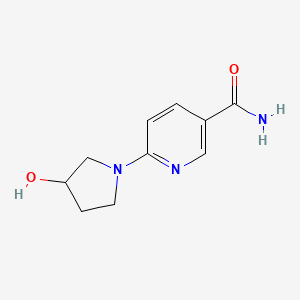
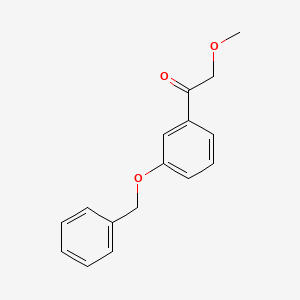
![9-(3,4-Dichlorophenoxy)-3-methyl-3-azaspiro[5.5]undecane](/img/structure/B8713307.png)
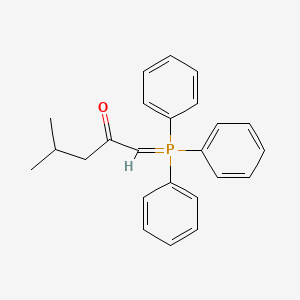
![1-[1-(4-Chloro-2-nitro-phenyl)-pyrrolidin-3-yl]-ethylamine](/img/structure/B8713322.png)
